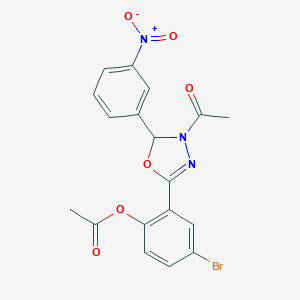
5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for studying the mechanism of action and biochemical and physiological effects of cannabinoids.
作用機序
5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. This receptor is primarily located in the brain and is responsible for regulating various physiological processes such as pain, appetite, and mood. By binding to this receptor, 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one can modulate the activity of neurotransmitters such as dopamine and serotonin, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one has been found to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, altered pain perception, and changes in body temperature and heart rate. Additionally, 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one has been found to produce anxiolytic and antidepressant effects, making it a potential candidate for developing new therapies for anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one in lab experiments is its high potency and selectivity for the cannabinoid receptors. This makes it a valuable tool for studying the mechanism of action of cannabinoids and developing new therapies for various medical conditions. However, one limitation of using 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one is its potential for producing adverse effects in animal models, such as hypothermia and respiratory depression. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one. One area of interest is the development of new therapies for anxiety and depression based on the anxiolytic and antidepressant effects of this compound. Additionally, researchers are interested in studying the long-term effects of 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one on brain function and behavior, as well as its potential for producing addiction and dependence. Finally, there is a need for further research on the safety and efficacy of 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one in human subjects, in order to determine its potential as a therapeutic agent.
合成法
5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one can be synthesized by reacting 5-methyl-3-(4-methyl-benzyl)-1,3-benzoxazole-2,4-dione with a suitable reagent such as dimethylaminoborane. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
科学的研究の応用
5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to interact with the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as pain, appetite, and mood. By studying the interaction of 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one with these receptors, researchers can gain a better understanding of the mechanism of action of cannabinoids and develop new therapies for various medical conditions.
特性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
5-methyl-3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO2/c1-11-3-6-13(7-4-11)10-17-14-9-12(2)5-8-15(14)19-16(17)18/h3-9H,10H2,1-2H3 |
InChIキー |
MLVMKZLLYAZXOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)


acetate](/img/structure/B228245.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
